molecular formula C8H15N B2599288 Bis(cyclopropylmethyl)amine CAS No. 26389-68-4

Bis(cyclopropylmethyl)amine

Cat. No. B2599288
CAS RN: 26389-68-4
M. Wt: 125.215
InChI Key: ZAHWCHOEOKIPLN-UHFFFAOYSA-N
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Patent
US08604055B2

Procedure details

To a suspension (3-{[(3,5-bistrifluoromethyl-benzyl)-(2H-tetrazol-5-yl)-amino]-methyl}-8-methyl-quinolin-2-yl)-bis-cyclopropylmethyl-amine (0.132 g, 0.224 mmol) in water (2 mL), sodium hydroxide (0.018 g, 0.448 mmol) was added and stirred for 15 min at RT followed by the addition of dichloromethane (2 mL). To this reaction mixture, dimethyl sulphate (0.032 g, 0.26 mmol) was added followed by the addition of tetra butyl ammonium bromide (0.003 g, 0.011 mmol). The reaction was stirred for 1 h. The organic layer was separated from aqueous layer and the aqueous layer was extracted with DCM (3×10 mL), the combined organic layer was washed with brine, dried over sodium sulphate and then concentrated under vacuum to afford the crude residue which was purified by column chromatography over 100-200 mesh silica gel using 8% ethyl acetate and petroleum ether to afford (3-{[3,5-bis-trifluoromethyl-benzyl)-(2-methyl-2H-tetrazole-5-yl)-amino]-methyl-}-8-methyl-quinoline-2-yl)-bis-cyclopropylmethyl-amine (0.07 g, 52%).
Name
(3-{[(3,5-bistrifluoromethyl-benzyl)-(2H-tetrazol-5-yl)-amino]-methyl}-8-methyl-quinolin-2-yl)-bis-cyclopropylmethyl-amine
Quantity
0.132 g
Type
reactant
Reaction Step One
Quantity
0.018 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
0.032 g
Type
reactant
Reaction Step Three
Quantity
0.003 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
FC(F)(F)C1C=C(C=C(C(F)(F)F)C=1)CN(CC1C([N:25]([CH2:30][CH:31]2[CH2:33][CH2:32]2)[CH2:26][CH:27]2[CH2:29][CH2:28]2)=NC2C(C=1)=CC=CC=2C)C1N=NNN=1.[OH-].[Na+].ClCCl.S(OC)(OC)(=O)=O>O.[Br-].C([N+](CCCC)(CCCC)CCCC)CCC>[CH:27]1([CH2:26][NH:25][CH2:30][CH:31]2[CH2:33][CH2:32]2)[CH2:29][CH2:28]1 |f:1.2,6.7|

Inputs

Step One
Name
(3-{[(3,5-bistrifluoromethyl-benzyl)-(2H-tetrazol-5-yl)-amino]-methyl}-8-methyl-quinolin-2-yl)-bis-cyclopropylmethyl-amine
Quantity
0.132 g
Type
reactant
Smiles
FC(C=1C=C(CN(C=2N=NNN2)CC=2C(=NC3=C(C=CC=C3C2)C)N(CC2CC2)CC2CC2)C=C(C1)C(F)(F)F)(F)F
Name
Quantity
0.018 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
2 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
ClCCl
Step Three
Name
Quantity
0.032 g
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Step Four
Name
Quantity
0.003 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 15 min at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction was stirred for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The organic layer was separated from aqueous layer
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with DCM (3×10 mL)
WASH
Type
WASH
Details
the combined organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to afford the crude residue which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography over 100-200 mesh silica gel using 8% ethyl acetate and petroleum ether

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C1(CC1)CNCC1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.07 g
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 249.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.